molecular formula C9H6F2O4 B2973412 (2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid CAS No. 531508-33-5

(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid

Cat. No.: B2973412
CAS No.: 531508-33-5
M. Wt: 216.14
InChI Key: MALUPQXIZSPUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid is a chemical compound characterized by the presence of a benzo[1,3]dioxole ring substituted with two fluorine atoms at the 2-position and an acetic acid moiety at the 4-position

Scientific Research Applications

(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid typically involves the introduction of the difluoro-benzo[1,3]dioxole moiety followed by the attachment of the acetic acid group. One common method involves the reaction of 2,2-difluoro-benzo[1,3]dioxole with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and an acetic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)14-6-3-1-2-5(4-7(12)13)8(6)15-9/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALUPQXIZSPUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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